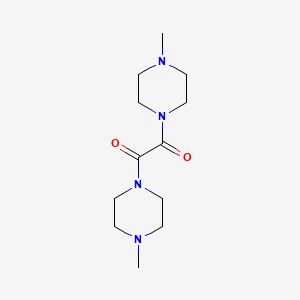
1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione is a heterocyclic organic compound with the molecular formula C12H26N4O2 It is characterized by the presence of two piperazine rings, each substituted with a methyl group, connected by an ethane-1,2-dione bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione typically involves the reaction of 4-methylpiperazine with ethane-1,2-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dione group to diol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: N-oxides of the piperazine rings.
Reduction: Ethane-1,2-diol derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学研究应用
1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The piperazine rings can form hydrogen bonds and electrostatic interactions with target molecules, leading to modulation of their activity. The ethane-1,2-dione bridge may also participate in redox reactions, influencing the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
1,2-Bis(4-methylpiperazin-1-yl)ethane: Lacks the dione group, resulting in different chemical reactivity.
1,2-Bis(4-methylpiperazin-1-yl)ethanone: Contains a ketone group instead of a dione, affecting its redox properties.
1,2-Bis(4-methylpiperazin-1-yl)ethanol: Features a hydroxyl group, leading to different hydrogen bonding capabilities.
Uniqueness
1,2-Bis(4-methylpiperazin-1-yl)ethane-1,2-dione is unique due to the presence of the ethane-1,2-dione bridge, which imparts distinct redox properties and reactivity compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H22N4O2 |
|---|---|
分子量 |
254.33 g/mol |
IUPAC 名称 |
1,2-bis(4-methylpiperazin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C12H22N4O2/c1-13-3-7-15(8-4-13)11(17)12(18)16-9-5-14(2)6-10-16/h3-10H2,1-2H3 |
InChI 键 |
VNSSOUAJGZGYBT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(=O)C(=O)N2CCN(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


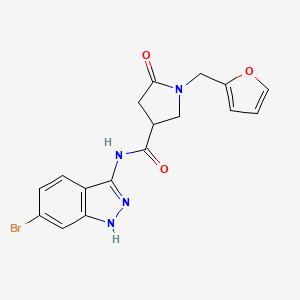

![N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B14938791.png)
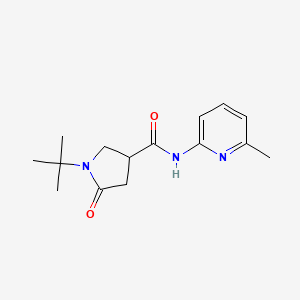
![4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14938816.png)
![Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14938825.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938826.png)
![N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938827.png)
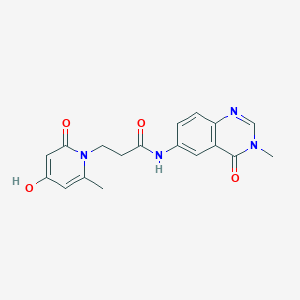
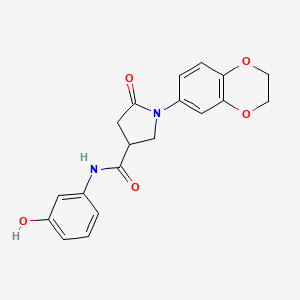
![4-amino-N-(3-methoxyphenyl)-2-morpholin-4-yl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14938843.png)
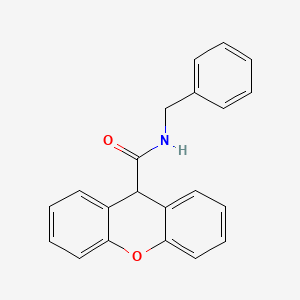
![4-butyl-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938878.png)
![7-{2-[4-(4-Chlorophenyl)-2,2,4,7-tetramethyl-3,4-dihydro-1(2H)-quinolinyl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B14938882.png)
